![molecular formula C15H17ClN2OS B2476396 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024671-38-2](/img/structure/B2476396.png)

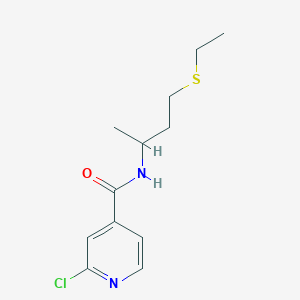

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile, also known as 2-CAMO, is an organic compound that has been studied for its potential applications in fields such as medicine and biochemistry. 2-CAMO is a type of nitrile, which is a compound containing a carbon-nitrogen triple bond. The unique properties of nitriles have made them attractive for use in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is used in the synthesis of novel classes of constrained, masked cysteines, specifically in the production of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This process involves a series of reactions starting with oxazolones, which are then cyclopropanated and treated with various agents to produce the desired carboxylates and disulfides. These disulfides serve as synthons for preparing 3-sulfanyl-substituted 2,3-methanoamino acids (Clerici, Gelmi, & Pocar, 1999).

Photoreactive Properties

- Investigations into the photoisomerization of thiin-3-one oxides have shown that upon irradiation, these compounds isomerize to oxathiepin-4-ones. In one study, a tetramethyl derivative underwent further transformation under specific conditions, showing the compound's potential in photoreactive applications (Kowalewski & Margaretha, 1993).

Utility in Heterocyclic Synthesis

- The compound is instrumental in the synthesis of heterocyclic structures, such as pyrazoles, pyridines, and pyrimidines. This involves using key intermediates like enaminonitriles and dicyanides, which are reacted with various agents to produce an array of derivatives with potential applications in medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

High-Pressure Reactions

- The compound has been studied in high-pressure reactions with carbon disulfide. Such reactions lead to the formation of thiolanes and oxathiolanes, demonstrating its utility in synthesizing sulfur-containing heterocycles under specific conditions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Application in Green Chemistry

- The compound's derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, have been synthesized with a focus on green chemistry principles. This includes modifying synthesis steps to improve atom economy, reduce waste, and enhance reaction mass efficiency, contributing to environmentally friendly chemical production (Gilbile, Bhavani, & Vyas, 2017).

Eigenschaften

IUPAC Name |

2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJLNJMLFYWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime](/img/structure/B2476319.png)

![ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2476320.png)

![1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2476322.png)

![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)

![Spiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2476324.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2476327.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)